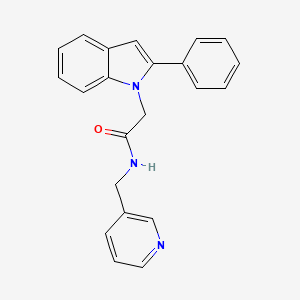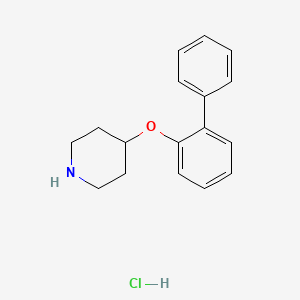![molecular formula C20H24N2O6 B4679871 1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4679871.png)
1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide
Overview
Description
1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide, also known as Compound A, is a small molecule drug that has shown promising results in various scientific research studies. The compound belongs to the class of chromenones and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide A involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the JAK/STAT pathway. This compound A has been shown to inhibit the activity of PI3K, Akt, and mTOR, which are involved in cell survival and proliferation. Inhibition of these pathways leads to the induction of apoptosis and cell cycle arrest. This compound A also inhibits the activity of NF-kB, which is involved in inflammation and immune response. Inhibition of NF-kB leads to the reduction of pro-inflammatory cytokine production. Finally, this compound A inhibits the activity of JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, reduction of inflammation, and improvement of cognitive function. In cancer research, this compound A induces apoptosis and cell cycle arrest by inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease research, this compound A reduces the accumulation of beta-amyloid plaques and improves cognitive function. In inflammation research, this compound A reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide A is its high purity and yield, which makes it suitable for various scientific research studies. Another advantage is its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. However, one of the limitations of this compound A is the lack of long-term safety data, which makes it difficult to assess its potential side effects in humans.
Future Directions
There are several future directions for 1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide A, including the development of more efficient synthesis methods, the evaluation of its long-term safety in humans, and the identification of its potential therapeutic applications in other diseases. In addition, further research is needed to elucidate the mechanism of action of this compound A and to identify its potential targets in various diseases. Finally, the development of novel formulations and delivery methods for this compound A may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion:
In conclusion, this compound A is a small molecule drug that has shown promising results in various scientific research studies. The compound has been synthesized using different methods and has potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. The mechanism of action of this compound A involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the JAK/STAT pathway. This compound A has various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, reduction of inflammation, and improvement of cognitive function. However, further research is needed to elucidate the mechanism of action and potential therapeutic applications of this compound A.
Scientific Research Applications
1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound A has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11-13-4-5-15(26-2)18(27-3)17(13)28-20(25)14(11)10-16(23)22-8-6-12(7-9-22)19(21)24/h4-5,12H,6-10H2,1-3H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLJKSGNVVSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B4679799.png)
![5-{[(3,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4679820.png)
![3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4679823.png)
![3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B4679824.png)
![N-(2-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4679831.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4679836.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4679848.png)



![2-chloro-N-[3-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4679879.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide](/img/structure/B4679880.png)
![6-bromo-2-[(phenylsulfonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4679885.png)
![2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4679896.png)